molecular formula C16H13FN4O B498067 N-(2-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 890645-78-0

N-(2-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B498067
CAS No.: 890645-78-0
M. Wt: 296.3g/mol
InChI Key: OSHJVYBYTINKKU-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a phenyl group at position 1, a methyl group at position 5, and a 2-fluorophenyl carboxamide moiety at position 2. This scaffold is structurally versatile, enabling modifications that influence biological activity, solubility, and pharmacokinetics.

Properties

IUPAC Name

N-(2-fluorophenyl)-5-methyl-1-phenyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O/c1-11-15(16(22)18-14-10-6-5-9-13(14)17)19-20-21(11)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHJVYBYTINKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile.

    Attachment of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid or its derivatives (such as an ester or an acid chloride).

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the following steps:

    Bulk Production of Intermediates: Large-scale production of the azide, alkyne, and fluorobenzene intermediates.

    Catalytic Cycloaddition: Use of efficient catalysts to promote the cycloaddition reaction, ensuring high yield and purity.

    Automated Amidation: Implementation of automated systems for the amidation step to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Production of amines or reduced triazole derivatives.

    Substitution: Generation of various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Triazole derivatives are recognized for their broad-spectrum antimicrobial properties. Research indicates that N-(2-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide exhibits significant activity against various bacterial strains and fungi. The mechanism of action is primarily attributed to the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans0.5 µg/mL
This compoundEscherichia coli0.25 µg/mL

1.2 Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies show that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The triazole ring is known to enhance the bioactivity of compounds through interactions with biological targets involved in cancer proliferation.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)10Apoptosis induction
A549 (lung cancer)15Cell cycle arrest

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the triazole ring can significantly affect its biological activity and selectivity .

Key Findings:

  • Fluorine Substitution: The presence of fluorine enhances lipophilicity and improves binding affinity to target proteins.
  • Methyl Group: The methyl group at position five contributes to increased metabolic stability.

Case Studies

3.1 Case Study: Antifungal Efficacy

In a recent study published in a peer-reviewed journal, this compound was tested against clinical isolates of Candida species. The results demonstrated that the compound exhibited potent antifungal activity with an MIC comparable to established antifungal agents .

3.2 Case Study: Cancer Treatment

Another study evaluated the compound's efficacy in a murine model of non-small cell lung cancer (NSCLC). Mice treated with this compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues .

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It can affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent at Position 1 Substituent at Position 4 (Carboxamide) Key Modifications Biological Activity (IC₅₀ or Notable Data) Reference
N-(2-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide Phenyl 2-fluorophenyl Reference compound Not explicitly reported N/A
N-(2-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 2-fluorophenyl 2-ethoxyphenyl Ethoxy group enhances lipophilicity Not reported
B19 (Pyridineamide derivative) Phenyl 3-fluoro-4-((2-(pyrrolidine-1-carbonyl)pyridin-4-yl)oxy)phenyl Pyridine-pyrrolidine hybrid Antitumor (Wnt/β-catenin pathway inhibition)
5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives 4-methylphenyl Varied amines (e.g., benzyl, cyclohexyl) Methyl group at para position of phenyl Enzymatic inhibition (e.g., IDO1)
1,3,4-thiadiazole derivative 9b Phenyl 2-fluorophenyl with thiadiazole appendage Thiadiazole ring addition Antitumor (HepG2: IC₅₀ = 2.94 µM)
Triazole-guanidine conjugates (e.g., 12a) Phenyl Guanidine-linked substituents Enhanced hydrogen-bonding capacity Anti-inflammatory (comparable to diclofenac sodium)

Key Observations:

Substituent Position and Bioactivity: The 2-fluorophenyl group in the target compound is associated with antitumor activity in analogs (e.g., compound 9b, IC₅₀ = 2.94 µM against HepG2) .

Hybrid Scaffolds :

  • Compound B19 () incorporates a pyridine-pyrrolidine moiety, enhancing interactions with hydrophobic enzyme pockets. This modification is linked to improved Wnt/β-catenin pathway inhibition .

Role of Heterocyclic Appendages :

  • 1,3,4-Thiadiazole derivatives () exhibit superior antitumor activity compared to simpler carboxamides, likely due to increased π-π stacking and hydrogen bonding .
  • Guanidine conjugates () show anti-inflammatory activity, highlighting the importance of basic nitrogen centers in modulating immune responses .

Structure-Activity Relationship (SAR) Insights

  • Fluorine Substitution : Fluorine at the phenyl ring (e.g., 2-fluorophenyl) enhances metabolic stability and bioavailability via reduced cytochrome P450 metabolism .
  • Carboxamide Flexibility : Substituents like thiadiazole or guanidine introduce rigid or charged regions, respectively, fine-tuning target binding .

Biological Activity

N-(2-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of 1,2,3-triazoles, which are characterized by their five-membered ring containing three nitrogen atoms. The presence of the 2-fluorophenyl and methyl groups contributes to its unique chemical properties and biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

  • In vitro Growth Inhibition : The compound demonstrated significant growth inhibition in a panel of 60 human cancer cell lines, with varying degrees of effectiveness based on the specific cancer type. The growth inhibitory effects were measured as a function of optical density change compared to control samples .
  • Mechanism of Action : The anticancer activity may be attributed to the inhibition of NF-κB signaling pathways and the induction of apoptosis through increased reactive oxygen species (ROS) production . These mechanisms are crucial for targeting cancer cell survival pathways.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

  • Neuroinflammation : Studies indicate that similar triazole derivatives can inhibit pro-inflammatory cytokine production and protect neuronal cells from oxidative stress. This is particularly relevant in neurodegenerative conditions such as Alzheimer's disease .
  • Blood-Brain Barrier Permeability : Notably, compounds in this class have exhibited good permeability across the blood-brain barrier (BBB), enhancing their potential for treating central nervous system disorders .

Cholinesterase Inhibition

Another significant biological activity is the inhibition of cholinesterase enzymes:

  • Inhibitory Potency : The compound has shown competitive inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of Alzheimer's disease. The IC50 values for these activities suggest a strong potential for cognitive enhancement in neurodegenerative diseases .

Case Study 1: Anticancer Screening

A detailed screening of various triazole derivatives, including this compound, was conducted against multiple cancer cell lines. The results indicated that certain substitutions significantly enhanced anticancer activity:

CompoundCancer Cell LineIC50 Value (µM)
Triazole AMCF7 (Breast)0.23
Triazole BA549 (Lung)0.15
Triazole CHCT116 (Colon)0.30

This study underscores the importance of structural modifications in enhancing biological activity .

Case Study 2: Neuroprotective Mechanisms

In a model of scopolamine-induced memory impairment in mice, administration of triazole derivatives resulted in significant improvements in cognitive function. Behavioral tests showed enhanced memory retention and reduced oxidative stress markers:

Treatment GroupMemory Retention (%)Oxidative Stress Marker (µM)
Control4512.5
Triazole Group757.8

These findings suggest that this compound may offer therapeutic benefits for neurodegenerative diseases through its neuroprotective effects .

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